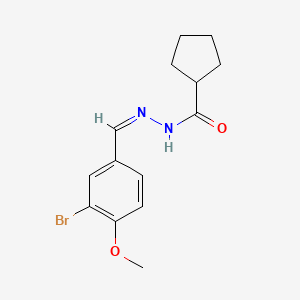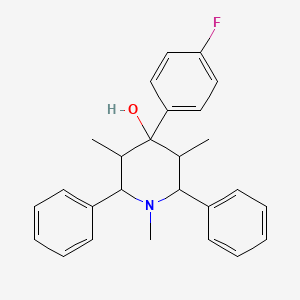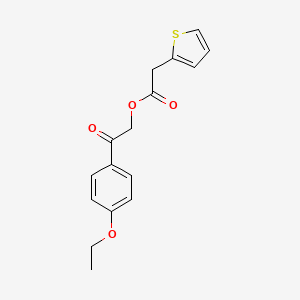
2-(4-ethoxyphenyl)-2-oxoethyl 2-thienylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-2-oxoethyl 2-thienylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ETAA and is a derivative of thienylacetate. ETAA has a molecular formula of C17H16O4S and a molecular weight of 316.37 g/mol.
作用機序
The exact mechanism of action of ETAA is not fully understood. However, studies have shown that ETAA induces apoptosis in cancer cells by activating the caspase pathway. ETAA also inhibits cell proliferation by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
ETAA has been shown to have both biochemical and physiological effects. Biochemically, ETAA inhibits the activity of enzymes such as topoisomerase II and induces the production of reactive oxygen species (ROS). Physiologically, ETAA has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
実験室実験の利点と制限
ETAA has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in experiments. ETAA's unique structure and properties make it an ideal candidate for drug design and material science. However, there are also limitations to using ETAA in lab experiments. ETAA's mechanism of action is not fully understood, and its potential side effects are not yet known.
将来の方向性
There are several future directions for research on ETAA. One direction is to study its potential as an anticancer agent further. Studies could focus on optimizing the structure of ETAA to improve its efficacy and reduce potential side effects. Another direction is to study its potential as a scaffold for the development of new drugs. ETAA's unique structure and properties make it an ideal candidate for drug design. Finally, future research could focus on using ETAA as a building block for the synthesis of new materials. ETAA's unique structure and properties could lead to the development of new materials with unique properties and applications.
合成法
ETAA can be synthesized using various methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of 2-thiopheneacetic acid with 4-ethoxybenzaldehyde in the presence of a base catalyst such as piperidine. The resulting product is ETAA, which can be purified using column chromatography.
科学的研究の応用
ETAA has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, ETAA has been studied for its potential as an anticancer agent. Studies have shown that ETAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, ETAA has been studied for its potential as a scaffold for the development of new drugs. ETAA's unique structure and properties make it an ideal candidate for drug design. In material science, ETAA has been studied for its potential as a building block for the synthesis of new materials.
特性
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-2-19-13-7-5-12(6-8-13)15(17)11-20-16(18)10-14-4-3-9-21-14/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAFRWVRNSHPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5200053.png)
![ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5200061.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5200068.png)
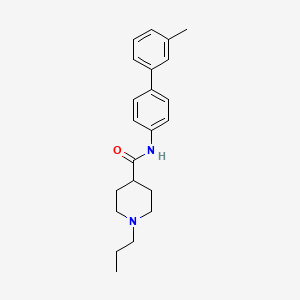
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5200076.png)
![1-(4-nitrobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5200097.png)
![N-[5-(2-chlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5200098.png)

![5-(2-chlorophenyl)-3-[(dimethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5200107.png)
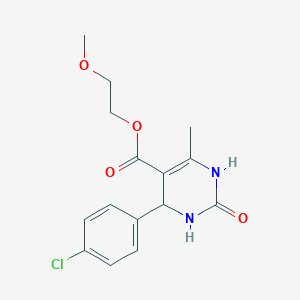
![9-phenyl-7-(2-phenylethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5200125.png)
